molecular formula C19H22FNO3S2 B2372251 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1798540-02-9

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2372251
CAS No.: 1798540-02-9
M. Wt: 395.51
InChI Key: UOHVJDSYDOOBHF-UHFFFAOYSA-N
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Description

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound characterized by its unique structural features, including a piperidine ring, a fluorophenylsulfonyl group, and a methylthiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of 4-fluorophenylsulfonyl chloride with piperidine to form 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl). This intermediate is then reacted with 3-methylthiophen-2-ylpropanoic acid under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of various substituted piperidines or thiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include other piperidine derivatives, fluorophenylsulfonyl compounds, and thiophene derivatives. the combination of these functional groups in this particular compound sets it apart and contributes to its unique properties and applications.

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Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S2/c1-14-10-13-25-18(14)6-7-19(22)21-11-8-17(9-12-21)26(23,24)16-4-2-15(20)3-5-16/h2-5,10,13,17H,6-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVJDSYDOOBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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